

# Elucidating the Structure of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Benzyl 4-hydroxypiperidine-1-carboxylate*

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This technical guide provides a comprehensive overview of the structure elucidation of **Benzyl 4-hydroxypiperidine-1-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis, purification, and characterization of this molecule, presenting key data in a structured format and outlining the experimental methodologies.

## Chemical Identity and Physical Properties

**Benzyl 4-hydroxypiperidine-1-carboxylate**, also known by synonyms such as 1-(Benzoyloxycarbonyl)-4-hydroxypiperidine and N-Cbz-4-hydroxypiperidine, is a carbamate derivative of 4-hydroxypiperidine. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	95798-23-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	235.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to Orange Oil	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	167 °C at 0.2 mmHg	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.554 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.543	<a href="#">[2]</a>
Flash Point	>230 °F	<a href="#">[2]</a> <a href="#">[3]</a>
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	<a href="#">[2]</a>

## Synthesis and Purification

The synthesis of **Benzyl 4-hydroxypiperidine-1-carboxylate** is typically achieved through the reaction of 4-hydroxypiperidine with benzyl chloroformate. Two common procedures are outlined below.

### Experimental Protocol 1: Synthesis using Sodium Hydroxide

A widely used method involves the Schotten-Baumann reaction conditions.

Materials:

- 4-hydroxypiperidine
- Benzyl chloroformate
- 1N aqueous Sodium Hydroxide (NaOH) solution

- Dioxane
- Ethyl acetate (EtOAc)
- Hydrochloric acid (HCl)
- Water
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

#### Procedure:

- A solution of 4-hydroxypiperidine (49.44 mmol) in a mixture of 1N aqueous NaOH (60 mmol) and dioxane (60 mL) is prepared and cooled.
- Benzyl chloroformate (60 mmol) is added dropwise to the stirred solution over 30 minutes.[6]
- The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[6]
- Upon reaction completion, water is added, and the mixture is concentrated.
- The mixture is then acidified to pH 2 with hydrochloric acid.[6]
- The aqueous phase is extracted with ethyl acetate.
- The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is performed by flash column chromatography on silica gel.[6] The product, N-Cbz-4-hydroxypiperidine, is obtained as an oil with a reported yield of 99%. [6]

## Experimental Protocol 2: Synthesis using N,N-diisopropylethylamine

An alternative method utilizes an organic base in a non-aqueous solvent.

### Materials:

- 4-Hydroxypiperidine
- N,N-diisopropylethylamine (DIPEA)
- Methylene dichloride
- Benzyl chloroformate
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

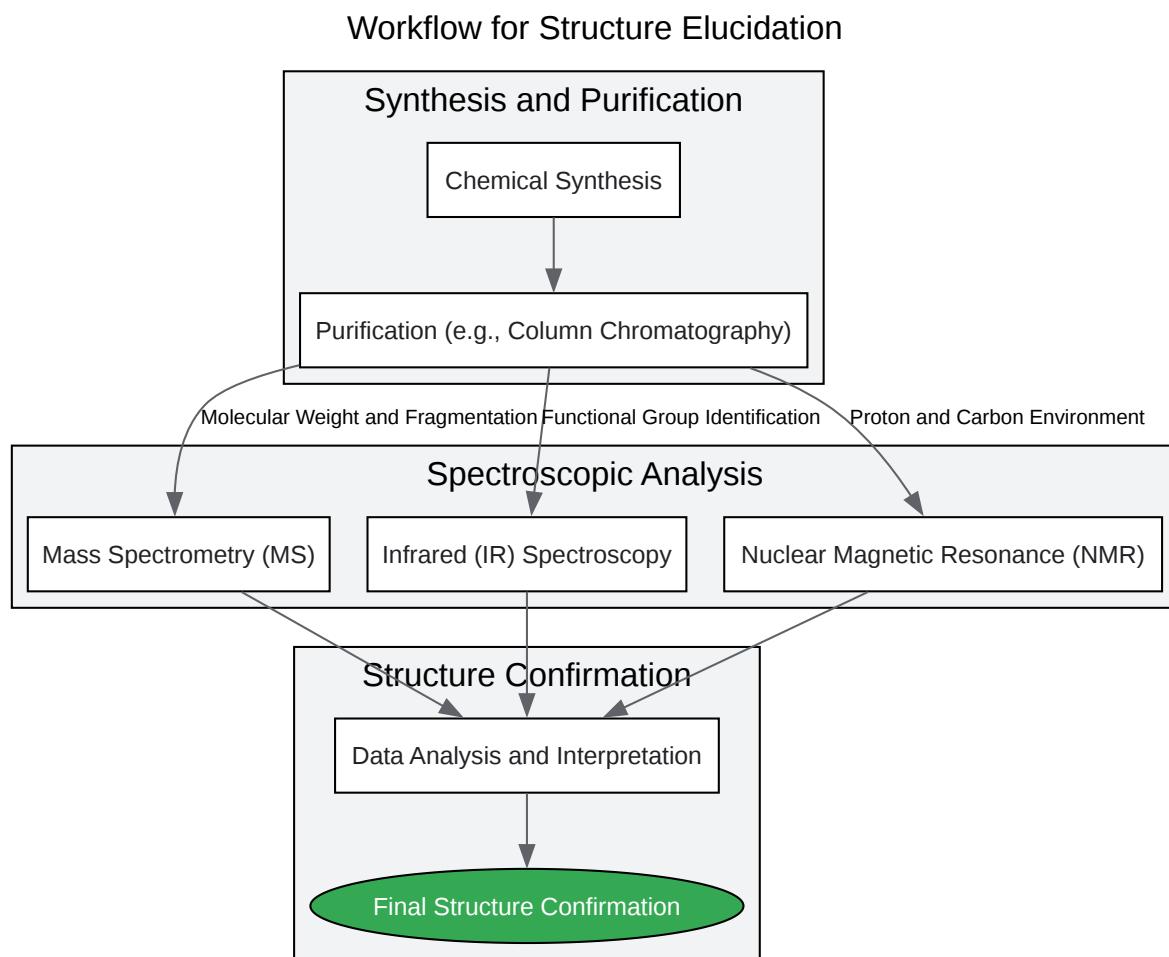
### Procedure:

- 4-Hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) are dissolved in methylene dichloride (200 ml).[5]
- The solution is cooled in an ice bath and protected from atmospheric moisture.
- Benzyl chloroformate (0.099 mole) is added to the solution over 2 hours.[5]
- Water (20 ml) is added, and the solvents are evaporated in *vacuo*.[5]
- The residue is taken up in water (200 ml) and ethyl acetate (200 ml) and the layers are separated.
- The organic phase is washed with water (4 x 50 ml) and dried over anhydrous sodium sulfate.[5]

- Evaporation of the solvent yields 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.  
[5]

## Structure Elucidation Workflow

The process of confirming the structure of a synthesized compound like **Benzyl 4-hydroxypiperidine-1-carboxylate** follows a logical workflow from synthesis to spectroscopic confirmation.



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Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.

## Spectroscopic Characterization

The definitive structure of **Benzyl 4-hydroxypiperidine-1-carboxylate** is confirmed through a combination of spectroscopic techniques.

### Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is commonly used.
- Ionization: Chemical Ionization (CI) or Electron Ionization (EI) can be employed.
- Sample Preparation: The purified oil is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC-MS system.

Data: A chemical ionization mass spectrum shows a prominent peak at  $m/z$  236, corresponding to the protonated molecule  $[M+H]^+$ .<sup>[6]</sup> Other observed fragments include  $m/z$  218, 192, 174, and 91.<sup>[6]</sup> The fragment at  $m/z$  91 is characteristic of the benzyl group ( $C_7H_7^+$ ).

Ion	$m/z$	Interpretation
$[M+H]^+$	236	Protonated molecule
$[M+H-H_2O]^+$	218	Loss of water
-	192	-
-	174	-
$[C_7H_7]^+$	91	Benzyl cation

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small drop of the purified oil is placed directly on the ATR crystal.

Data: The IR spectrum of 1-benzyloxycarbonyl-4-hydroxypiperidine shows characteristic absorption bands.<sup>[5]</sup>

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3800	O-H stretch (hydroxyl group)
~1685	C=O stretch (carbamate carbonyl group)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Experiments: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired.

Data: While specific peak-by-peak data is not available in the provided search results, a typical <sup>1</sup>H NMR spectrum would show signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons, the methine proton at the 4-position

of the piperidine ring, and the other methylene protons of the piperidine ring. The hydroxyl proton would also be present, with its chemical shift being concentration and solvent dependent. Spectra for Benzyl 4-hydroxy-1-piperidinecarboxylate are available from sources such as Sigma-Aldrich Co. LLC.[1]

## Conclusion

The structure of **Benzyl 4-hydroxypiperidine-1-carboxylate** is unequivocally confirmed through a combination of synthesis and rigorous spectroscopic analysis. The presented data from mass spectrometry, IR spectroscopy, and the expected results from NMR spectroscopy are all consistent with the assigned structure. The detailed experimental protocols provide a reliable foundation for the preparation and characterization of this important synthetic intermediate.

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